molecular formula C7H8O3 B12966076 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 6914-67-6

1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B12966076
CAS No.: 6914-67-6
M. Wt: 140.14 g/mol
InChI Key: BMUKYPDUFGPXEL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound is systematically named This compound under IUPAC guidelines. This name reflects its bicyclic framework, which consists of a six-membered ring system fused with a three-membered ring (denoted by the "bicyclo[3.1.0]" prefix). The "3-oxa" descriptor indicates the replacement of a carbon atom with an oxygen atom at position 3, while the "2,4-dione" suffix specifies two ketone groups at positions 2 and 4. The methyl substituents are located at bridgehead positions 1 and 5.

Alternative naming conventions include 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione , which arises from differing bridgehead numbering practices in bicyclic systems. This nomenclature discrepancy highlights the importance of standardized numbering rules to avoid ambiguity. The compound is also referred to industrially as Caronic anhydride , though this term may ambiguously refer to structurally similar derivatives.

CAS Registry Numbers and Cross-Referenced Chemical Identifiers

The primary CAS Registry Number for this compound is 6914-67-6 . However, conflicting identifiers such as 67911-21-1 and 71565-25-8 appear in literature, often corresponding to positional isomers or stereochemical variants. For example:

CAS Number Molecular Formula Key Structural Features
6914-67-6 C₇H₈O₃ 1,5-dimethyl substitution
67911-21-1 C₇H₈O₃ 6,6-dimethyl substitution (Caronic anhydride)
71565-25-8 C₇H₁₀O₂ (1R,5S)-6,6-dimethyl stereoisomer

These variations underscore the necessity of verifying structural descriptors when cross-referencing registry entries.

Structural Isomerism and Stereochemical Considerations

The compound exhibits positional isomerism due to alternative methyl group placements. For instance, the 1,5-dimethyl and 6,6-dimethyl configurations represent distinct structural isomers with identical molecular formulas (C₇H₈O₃) but differing physicochemical properties.

Stereochemical variability arises in derivatives such as (1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one , which introduces chiral centers at the bridgehead carbons. While the parent compound (this compound) lacks chiral centers due to its symmetrical substitution pattern, synthetic modifications or partial reduction of ketone groups can generate stereoisomers. For example, hydrogenation of one ketone moiety could produce a secondary alcohol with configurational diversity, though such derivatives fall outside the scope of the parent molecule.

The bicyclo[3.1.0]hexane scaffold inherently imposes bridgehead strain , influencing reactivity and stability. Computational models predict a density of 1.387 g/cm³ and a boiling point of 231.3°C for the 1,5-dimethyl isomer, though experimental validations remain sparse.

Properties

IUPAC Name

1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-6-3-7(6,2)5(9)10-4(6)8/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUKYPDUFGPXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1(C(=O)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304888
Record name 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6914-67-6
Record name NSC167992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can be achieved through the condensation of 2-chloropropanoic acid with ethyl methacrylate. The reaction is typically carried out using lithium diisopropylamide (LDA) dissolved in hexane and tetrahydrofuran (THF) at -80°C. The resulting intermediate is then treated with acetyl chloride to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Applications

1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione serves as a versatile intermediate in organic synthesis. Its unique bicyclic structure allows for various functionalizations that are valuable in the development of more complex molecules.

Case Study: Synthesis of Cyclopropane Derivatives

A study published in the Open Chemistry Journal detailed a new synthetic method for producing this compound through the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) at low temperatures. This method yielded high amounts of the compound and demonstrated the potential for creating enantioselective cyclopropanedicarboxylic anhydrides, which are important precursors in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry Applications

The compound's structural characteristics make it a candidate for various medicinal applications, particularly in drug design and development.

Potential Drug Development

Research indicates that derivatives of this compound can exhibit biological activity that may be harnessed for therapeutic purposes. For instance, its derivatives have been explored for their potential as anti-inflammatory agents and in the treatment of metabolic disorders due to their ability to interact with biological targets effectively.

Material Science Applications

In addition to its uses in organic synthesis and medicinal chemistry, this compound has potential applications in material science.

Polymer Chemistry

Due to its reactive functional groups, this compound can be utilized in polymerization reactions to produce novel polymeric materials with desirable properties such as increased thermal stability and mechanical strength.

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex organic molecules and cyclopropane derivatives
Medicinal ChemistryPotential anti-inflammatory agents; drug development candidates
Material ScienceUtilization in polymer chemistry for producing novel materials with enhanced properties

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to act as a versatile scaffold for the development of bioactive molecules. It can inhibit enzymes by binding to their active sites, thereby modulating their activity. Additionally, the compound’s derivatives can interact with cellular pathways involved in disease processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variants: 3-Azabicyclo Derivatives

Replacing the oxygen atom in the 3-oxabicyclo system with nitrogen generates 3-azabicyclo analogs, which exhibit distinct biological activities. For example:

  • Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione): A fungicide with a molecular weight of 284.14 g/mol and melting point of 166–167°C. Its dichlorophenyl substituent enhances binding to fungal enzymes, while the aza-bicyclic core provides structural rigidity .
  • 3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 72601-63-9): Used to study androgen receptor interactions in rodents, highlighting the role of halogenated aryl groups in modulating bioactivity .

Key Differences :

  • Reactivity : The aza derivatives often show higher electrophilicity due to the nitrogen atom, enhancing interactions with biological targets.
  • Applications : Azabicyclo derivatives are prioritized in agrochemicals (e.g., procymidone) and enzyme inhibition studies, whereas oxabicyclo compounds are more common in synthetic intermediates .
Substituent Variations
  • 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione : This analog, with methyl groups at position 6, is used in lanthanide coordination polymers. The steric bulk of the 6,6-dimethyl groups influences metal-ligand binding modes compared to the 1,5-dimethyl isomer .
  • Unsubstituted 3-Oxabicyclo[3.1.0]hexane-2,4-dione : The parent compound lacks methyl groups, reducing steric hindrance and making it more reactive in cycloaddition reactions. Its melting point (59°C) is significantly lower than the 1,5-dimethyl derivative .
Physicochemical Properties
Property 1,5-Dimethyl-3-oxabicyclo Derivative Procymidone Parent (Unsubstituted)
Molecular Weight (g/mol) 138.16 284.14 126.11
Melting Point (°C) 80–100 (Kügelrohr distillation) 166–167 59
Key IR Absorptions (cm⁻¹) 1861 (C=O), 2991 (C-H) 1740 (C=O) 1850 (C=O)
NMR Shifts (¹H, CDCl₃) δ 1.22–1.81 (CH₃, CH₂) δ 7.2–7.4 (Ar-H) δ 3.5–4.0 (CH₂)

Insights :

  • Methyl groups in the 1,5-dimethyl derivative deshield adjacent protons, resulting in distinct NMR splitting patterns .
  • Procymidone’s aromatic protons and higher molecular weight correlate with its solid-state stability and pesticidal efficacy .

Biological Activity

1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, a bicyclic compound with the molecular formula C7H8O3, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

Recent studies have optimized the synthesis of this compound through various methods. One notable approach involves the condensation of 2-chloropropanoic acid with ethyl methacrylate in the presence of lithium diisopropylamide (LDA) at low temperatures, yielding high efficiency in producing functionalized cyclopropane derivatives .

  • Molecular Formula : C7H8O3
  • Molecular Weight : 140.137 g/mol
  • Density : 1.387 g/cm³
  • Boiling Point : 231.3°C at 760 mmHg
  • Flash Point : 103.1°C
PropertyValue
Molecular FormulaC7H8O3
Molecular Weight140.137 g/mol
Density1.387 g/cm³
Boiling Point231.3°C
Flash Point103.1°C

Biological Activity

This compound exhibits a range of biological activities that are significant in pharmacology and agrochemistry.

Antimicrobial Activity

Research indicates that compounds within the bicyclo family demonstrate antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antitumor and Anticancer Properties

The compound has also been implicated in anticancer research due to its ability to inhibit cancer cell proliferation in several models. The mechanism appears to involve interference with metabolic pathways essential for tumor growth, although specific pathways remain to be fully elucidated .

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an enzyme inhibitor. Studies have highlighted its potential role in inhibiting carboxypeptidase activity, which is crucial for various physiological processes and could lead to therapeutic applications in metabolic disorders .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Antitumor Activity :
    • In a model using human cancer cell lines (e.g., HeLa), treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Apoptotic markers were significantly elevated, indicating that the compound may induce programmed cell death in cancer cells.

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